6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline

DNMT1 inhibition Epigenetics Structure-Activity Relationship

This quinazoline-based compound is not a generic DNMT1 inhibitor but a highly selective, first-in-class molecular-glue degrader. It uniquely promotes the DNMT1-UHRF1 protein-protein interaction to induce targeted protein degradation, a mechanism absent in classical inhibitors like GSK3685032. The 6-bromo and imidazole-azetidine substituents are critical for this pharmacology, making it an irreplaceable chemical probe for studying selective DNMT1 loss and rational degrader design. Ensure your epigenetic research uses the genuine, functionally validated compound.

Molecular Formula C15H14BrN5
Molecular Weight 344.21 g/mol
CAS No. 2549055-18-5
Cat. No. B6439439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline
CAS2549055-18-5
Molecular FormulaC15H14BrN5
Molecular Weight344.21 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC=C3C=C(C=CC3=N2)Br)CN4C=CN=C4
InChIInChI=1S/C15H14BrN5/c16-13-1-2-14-12(5-13)6-18-15(19-14)21-8-11(9-21)7-20-4-3-17-10-20/h1-6,10-11H,7-9H2
InChIKeyHCYAXGOANFUARC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline (CAS 2549055-18-5) – Core Scaffold & Selection Context


6-Bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline (CAS 2549055-18-5) is a heterocyclic small molecule built on a quinazoline core, featuring a bromine atom at the 6-position and an azetidine ring substituted with an imidazole moiety at the 2-position . This architecture places it within a therapeutically relevant chemical space explored for epigenetic modulation, particularly as a DNA methyltransferase 1 (DNMT1) inhibitor and selective protein degrader [1]. Its procurement value for research programs hinges on the specific combination of substituents that confer a unique selectivity and degradation profile not achievable with simpler quinazoline analogs or alternative heterocyclic cores.

Why 6-Bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline Cannot Be Replaced by In-Class Analogs


Substituting 6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline with other quinazoline-based DNMT1 inhibitors or degraders is not straightforward due to its unique molecular glue mechanism that induces a specific DNMT1-UHRF1 protein-protein interaction [1]. Closely related analogs, such as compound 6l, which differ only in the substituent at the R2 position, show markedly reduced potency (IC50 323 nM vs 202 nM for 6k) despite sharing the same core [1]. The bromine atom and the imidazole-azetidine side chain are not merely decorative; they are critical for the compound's ability to act as a selective degrader, a property not shared by classical inhibitors like GSK3685032, which do not promote the same interaction [1]. Therefore, generic selection based solely on the quinazoline scaffold will lead to a loss of the degradation-based pharmacology that defines this compound's research utility.

Quantitative Differentiation Data for 6-Bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline (as Compound 6k)


DNMT1 Inhibitory Potency and Selectivity Versus Closest Structural Analog 6l

Compound 6k (the target compound) exhibits an IC50 of 202 ± 7 nM against DNMT1, which is notably more potent than its closest structural analog, compound 6l (IC50 323 ± 15 nM). Both compounds show complete selectivity over DNMT3A, DNMT3B, and G9a (IC50 > 5000 nM) [1]. The 1.6-fold improvement in potency is attributed to the optimized hydrophobic bulk and conformational restriction of the R2 substituent [1].

DNMT1 inhibition Epigenetics Structure-Activity Relationship

DNMT1 Degradation Selectivity Versus Clinical Candidate GSK3685032

Western blot analysis in cellular assays shows that compound 6k induces complete and selective degradation of DNMT1 protein, whereas the clinical candidate GSK3685032, a potent DNMT1 inhibitor (IC50 43.9 nM), also degrades DNMT1 but is less selective, affecting other proteins [1]. Compound 6k's degradation is mediated by a unique molecular glue mechanism that promotes a direct DNMT1-UHRF1 interaction, a property not observed for GSK3685032 [1].

Targeted protein degradation DNMT1 Molecular glue

Kinase Panel Selectivity Profile Versus Reference Inhibitor CM-579

In a panel of 80 kinases tested at 1000 nM, compound 6k inhibited all tested kinases by less than 50%, indicating an excellent selectivity profile [1]. In contrast, the reference DNMT1 inhibitor CM-579 (IC50 38 nM against DNMT1) shows significant off-target activity against DNMT3A (IC50 113.7 nM), DNMT3B (IC50 959.8 nM), and G9a (IC50 19.4 nM) [1].

Kinase selectivity Off-target profiling DNMT1 inhibitor

In Vivo Efficacy in AML PDX Model Versus Vehicle Control

In a patient-derived xenograft (PDX) model of acute myeloid leukemia (AML), compound 6k significantly extended the survival of experimental animals compared to vehicle control, demonstrating promising in vivo anti-leukemic activity [1]. The compound also showed favorable bioavailability and safety profiles in these models [1]. While direct comparator data with GSK3685032 or CM-579 in this model are not available in the same study, the survival benefit is a key differentiator for this specific chemotype.

In vivo efficacy Patient-derived xenograft Acute myeloid leukemia

Optimal Use Cases for 6-Bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline Based on Differentiation Data


Selective DNMT1 Degradation Probe for Epigenetic Studies

Use as a highly selective chemical probe to induce DNMT1 degradation without affecting DNMT3A/3B or G9a. Its unique molecular glue mechanism enables the study of DNMT1-UHRF1 protein-protein interactions and the consequences of selective DNMT1 loss in cellular models [1].

Tool Compound for Investigating Molecular Glue Mechanisms

Employ compound 6k in biophysical and structural biology studies (SPR, MD simulations, cryo-EM) to dissect the molecular basis of drug-induced protein complex formation, serving as a model system for rational molecular glue design [1].

Preclinical AML Research and Combination Therapy Screening

Integrate into in vivo AML PDX models as a monotherapy or in combination with standard-of-care agents, leveraging its favorable bioavailability and safety profile to evaluate therapeutic potential and biomarker responses [1].

Quote Request

Request a Quote for 6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.